2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic Acid
Overview
Description
2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid is a complex organic compound characterized by its unique structure, which includes a chromen-3-yl core substituted with a tetrazol-5-ylmethoxy group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-3-yl core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrazol-5-ylmethoxy group: This step involves the reaction of the chromen-3-yl intermediate with a tetrazole derivative, often under reflux conditions in the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole and chromen-3-yl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl [4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate
- Ethyl 3-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]propanoate
Uniqueness
2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid is unique due to its specific substitution pattern and the presence of both a tetrazole and an acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O5/c1-7-9-3-4-11(23-6-12-16-18-19-17-12)8(2)14(9)24-15(22)10(7)5-13(20)21/h3-4H,5-6H2,1-2H3,(H,20,21)(H,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWGIHVCHILGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=NNN=N3)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331244 | |
Record name | 2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671116 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
896600-32-1 | |
Record name | 2-[4,8-dimethyl-2-oxo-7-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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